2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Description
Properties
IUPAC Name |
2-phenyl-6-(pyridin-2-ylsulfanylmethyl)-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-14-10-12(11-25-15-8-4-5-9-19-15)20-17-16(14)18(24)22(21-17)13-6-2-1-3-7-13/h1-10H,11H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYONZGHSDZNFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)NC(=CC3=O)CSC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multiple steps. One common synthetic route starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .
Chemical Reactions Analysis
2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis by activating caspase 9 and cleaving poly (ADP-ribose) polymerase 1 (PARP-1).
Cell Proliferation Inhibition: It reduces the expression levels of proliferating cell nuclear antigen (PCNA), which is essential for DNA replication and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares the target compound with structurally related derivatives:
Key Observations:
Core Heterocycle Differences :
- The pyrazolo[3,4-b]pyridine-dione core (target compound and STK263465) contains two nitrogen atoms in the pyrazole ring, enhancing electron-withdrawing properties compared to the pyrrolo[3,4-b]pyridine-dione core (one nitrogen) . This may influence solubility and target binding.
STK263465’s 4,6-dimethylpyrimidin-2-yl substituent at position 2 suggests stronger π-π stacking with aromatic residues in enzyme active sites compared to the target compound’s phenyl group .
Synthetic Considerations :
- The synthesis of 6-benzyl-pyrrolo[3,4-b]pyridine-dione (Example 11 in ) uses trichloroisocyanuric acid for selective oxidation, a method that may differ from pyrazolo-pyridine-dione derivatives. Enantioselective synthesis (e.g., chiral reduction in ) could improve potency but complicates manufacturing.
Physicochemical Properties :
- STK263465’s dry powder state and Lipinski compliance suggest favorable stability and oral bioavailability . The target compound’s larger substituents (e.g., pyridinylthio group) may increase molecular weight beyond 400 g/mol, risking Lipinski violations.
Research Implications and Limitations
- The target compound’s pyridinylthio group may confer unique redox-modulating properties.
- Data Gaps: No biological data (e.g., IC50, solubility) are available for the target compound. Comparative studies with STK263465 and pyrrolo analogs are needed to validate structure-activity relationships.
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound?
The synthesis typically involves multi-step routes, such as cyclization of precursors (e.g., pyridine or pyrimidine derivatives) under controlled conditions. Key steps include:
- Reacting thiopyridine intermediates with halogenated pyrazolo-pyridine precursors.
- Using KOH/ethanol reflux for cyclization, followed by acidification and purification via recrystallization or chromatography .
- Optimizing solvent choice (e.g., ethanol, DMF) and reaction time (e.g., 10–24 hours) to enhance yields .
Q. What spectroscopic techniques are used for structural characterization?
- NMR : To confirm substituent positions and hydrogen environments.
- X-ray crystallography : For resolving fused bicyclic systems and spatial arrangements (e.g., pyridin-2-ylthio groups) .
- Mass spectrometry : To verify molecular weight and fragmentation patterns .
Q. What biological activities are reported for structurally analogous compounds?
Pyrazolo[3,4-b]pyridine derivatives exhibit:
- Enzyme inhibition : Targeting kinases or oxidoreductases via π-π stacking interactions.
- Anti-inflammatory effects : Observed in analogs with chloro or trifluoromethyl substituents .
- Antioxidant potential : Tested via DPPH radical scavenging assays in pyrazolo-pyrimidine analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Catalyst use : Employ Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation .
- Purification : Use silica gel chromatography to isolate pure products from byproducts like unreacted thiopyridines .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control groups.
- Purity validation : Use HPLC to confirm >95% compound purity, as impurities (e.g., residual solvents) may skew results .
- Dose-response curves : Compare EC₅₀ values across studies to identify potency variations .
Q. What experimental designs are suitable for studying environmental stability?
- Hydrolysis/photolysis assays : Expose the compound to UV light or buffered solutions (pH 4–9) and monitor degradation via LC-MS .
- Soil/water partitioning : Use OECD Guideline 106 to assess adsorption coefficients (Kd) in environmental matrices .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Functional group modifications : Replace the pyridin-2-ylthio moiety with other sulfur-containing groups (e.g., sulfonyl, sulfonamide) to test activity shifts .
- Bioisosteric replacement : Substitute the phenyl ring with heteroaromatic groups (e.g., pyridine, thiophene) to enhance solubility .
Q. What strategies enable selective functionalization of the pyrazolo-pyridine core?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive NH groups during alkylation .
- Regioselective alkylation : Employ bulky bases (e.g., LDA) to direct substitutions to the 6-position .
Methodological Notes
- Contradictory data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .
- Advanced characterization : Pair DFT calculations with experimental IR/Raman spectra to predict reactive sites .
- Environmental impact : Follow ISO 14040 guidelines for life-cycle assessment of synthetic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
